BenchChemオンラインストアへようこそ!

Mallotojaponin

Cytotoxicity Anticancer drug discovery Phloroglucinol SAR

Mallotojaponin (CAS 86828-07-1, C₂₄H₂₈O₈, MW 444.5 g/mol) is a prenylated phloroglucinol derivative first isolated as a major constituent from the pericarps of Mallotus japonicus (Euphorbiaceae). Structurally designated as 3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-phloracetophenone, it belongs to the rottlerin-like phloroglucinol family and serves as the biosynthetic precursor to dimeric mallotojaponins B and C as well as multiple cyclization products.

Molecular Formula C24H28O8
Molecular Weight 444.5 g/mol
CAS No. 86828-07-1
Cat. No. B1202195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMallotojaponin
CAS86828-07-1
Synonyms3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone
mallotojaponin
Molecular FormulaC24H28O8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O
InChIInChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3
InChIKeyGEWBQPFQVFANET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mallotojaponin (CAS 86828-07-1) – Phloroglucinol Natural Product Sourcing Guide for Oncology, Antiviral, and Anti-Infective Research


Mallotojaponin (CAS 86828-07-1, C₂₄H₂₈O₈, MW 444.5 g/mol) is a prenylated phloroglucinol derivative first isolated as a major constituent from the pericarps of Mallotus japonicus (Euphorbiaceae) [1]. Structurally designated as 3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-phloracetophenone, it belongs to the rottlerin-like phloroglucinol family and serves as the biosynthetic precursor to dimeric mallotojaponins B and C as well as multiple cyclization products [2][3]. Unlike simpler phloroglucinol congeners co-isolated from the same botanical source, mallotojaponin carries a distinctive 3,3-dimethylallyl (prenyl) side chain and a diarylmethane bridge, which confer both potent cytotoxicity across multiple tumor cell lines and specific enzyme inhibitory activity against HIV-1 reverse transcriptase [1][4].

Why Mallotojaponin (86828-07-1) Cannot Be Interchanged with Mallotophenone, Mallotochromene, or Other Mallotus Phloroglucinols


Mallotus japonicus pericarps yield a structurally diverse array of phloroglucinol derivatives, yet their biological potency and mechanistic profiles diverge markedly depending on subtle substitution patterns [1]. The 3,3-dimethylallyl (prenyl) side chain and the specific diarylmethane connectivity of mallotojaponin are not conserved across its closest co-isolated analogs—mallotophenone lacks the prenyl group entirely, while mallotochromene cyclizes this side chain into a chromene ring [2]. These structural distinctions translate into quantifiable potency gaps: mallotojaponin is 4- to 8-fold more cytotoxic than mallotophenone and up to 3.6-fold more potent than mallotochromene in KB and L-5178Y tumor models [2]. Furthermore, only mallotojaponin has a fully characterized HIV-reverse transcriptase inhibition mechanism with a determined Ki value, enabling rational medicinal chemistry optimization that cannot be extrapolated from less well-characterized analogs [3]. Generic substitution therefore risks introducing uncontrolled variables in both potency and mechanism-of-action studies.

Mallotojaponin (86828-07-1) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Phloroglucinol Analogs


Differential Cytotoxicity of Mallotojaponin vs. Mallotophenone, Mallotochromene, and Simplest Analog in KB and L-5178Y Tumor Cell Lines

In a direct head-to-head study of four compounds co-isolated from Mallotus japonicus pericarps, mallotojaponin (compound 2) demonstrated the highest cytotoxic potency against both the KB human nasopharyngeal carcinoma cell line and the L-5178Y mouse leukemia cell line [1]. Against KB cells, mallotojaponin (ED₅₀ = 0.58 μg/mL, free form) was 4.1-fold more potent than mallotophenone (ED₅₀ = 2.40 μg/mL), 3.6-fold more potent than mallotochromene (ED₅₀ = 2.10 μg/mL), and >172-fold more potent than the simplest co-isolated analog 2,6-dihydroxy-3-methyl-4-methoxyacetophenone (ED₅₀ > 100 μg/mL). Against L-5178Y leukemia cells, the potency differential widened further: mallotojaponin (ED₅₀ = 0.74 μg/mL) was 8.2-fold more potent than mallotophenone (ED₅₀ = 6.10 μg/mL) and 1.7-fold more potent than mallotochromene (ED₅₀ = 1.25 μg/mL) [1]. Acetylation reduced mallotojaponin activity (ED₅₀ = 1.50 μg/mL KB; 3.20 μg/mL L-5178Y), confirming that the free phenolic hydroxyl groups contribute to cytotoxic activity—a structure-activity relationship insight not observable with the less potent analogs [1].

Cytotoxicity Anticancer drug discovery Phloroglucinol SAR

HIV-1 Reverse Transcriptase Inhibition: Ki Determination and Mechanistic Characterization Unique to Mallotojaponin

Among four structurally related phloroglucinol derivatives tested against HIV-1 reverse transcriptase (RT), mallotojaponin and mallotochromene each inhibited enzymatic activity by approximately 70% at 10 μg/mL, whereas mallotophenone and mallotolerin were much less inhibitory under identical conditions [1]. Critically, only mallotojaponin was subjected to full mechanistic analysis: the inhibition mode was determined to be competitive with respect to the template-primer (rA)n·(dT)₁₂₋₁₈ and non-competitive with respect to the deoxynucleoside triphosphate substrate dTTP, with a Ki value of 6.1 μM [1]. This dual-mode inhibition profile—simultaneously targeting both the template-primer binding site and leaving the dTTP binding site unaffected—distinguishes mallotojaponin mechanistically from the other phloroglucinols in the series, for which no Ki values or inhibition modalities were reported [1]. The availability of a defined Ki enables quantitative structure-activity relationship (QSAR) modeling and rational lead optimization that cannot be pursued with the uncharacterized analogs.

HIV reverse transcriptase Antiviral drug discovery Enzyme inhibition kinetics

Anti-Tumor-Promoter Activity: Mallotojaponin Superiority Over Mallotochromene at Low Concentration in TPA-Stimulated Phospholipid Metabolism Assay

In a comparative screen of nine phloroglucinol derivatives for anti-tumor-promoter activity, mallotojaponin (compound 1) achieved near-complete inhibition of TPA-enhanced ³H-choline incorporation into C3H10T1/2 cell phospholipids across all tested concentrations: 100% at 50 μg/mL, 99.1% at 10 μg/mL, and 100% at 2 μg/mL [1]. Mallotochromene (compound 3) showed a marked concentration-dependent loss of activity, with inhibition declining to 49.5% at the lowest test concentration of 2 μg/mL—a 2.0-fold weaker effect compared to mallotojaponin at the same concentration [1]. The simplest analog, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone (compound 6), exhibited only marginal activity (9.3% at 2 μg/mL). Importantly, mallotojaponin was shown to selectively suppress the TPA-enhanced portion of choline incorporation without affecting basal phospholipid metabolism at concentrations up to 1.5 μg/mL (ID₅₀ ≈ 1 μg/mL), confirming a specific anti-tumor-promoter mechanism rather than non-specific cytotoxicity [1]. This specificity was further corroborated in vivo: mallotojaponin suppressed TPA-induced skin tumor formation in DMBA-initiated mice in a classic two-stage carcinogenesis model [2].

Tumor promotion Chemoprevention Phospholipid metabolism

Broad-Spectrum Cytotoxicity Confirmed Across Five Histologically Distinct Tumor Cell Lines (HEp-2, PC-13, B16, P388, L5178Y)

Mallotojaponin was the only phloroglucinol derivative among a panel of isolates from Mallotus japonicus pericarps that demonstrated excellent cytotoxicity against all five tested tumor cell lines: human larynx carcinoma HEp-2, human lung carcinoma PC-13, mouse B16 melanoma, mouse leukemia P388, and mouse leukemia L5178Y [1]. While most phloroglucinol derivatives showed significant cytotoxicity in at least some lines, only mallotojaponin—identified as 3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-phloracetophenone (compound 1)—was explicitly noted for its consistent activity across the entire panel, a property not attributed to any other single compound in the study [1]. Critically, this broad-spectrum in vitro activity translated in vivo: mallotojaponin produced a marked prolongation of life-span in mice bearing L5178Y leukemia, and combined treatment with the immunotherapeutic OK-432 yielded favorable outcomes in a 60-day survival experiment [1]. This multi-line cytotoxicity breadth, coupled with in vivo translation, establishes mallotojaponin as the most comprehensively validated cytotoxic agent within this phloroglucinol series.

Broad-spectrum anticancer Cytotoxicity profiling Natural product lead

Structural Determinant of Differentiation: The 3,3-Dimethylallyl (Prenyl) Side Chain as a Pharmacophoric Feature Absent in Simpler Analogs

The structural comparison of mallotojaponin with its closest co-isolated analogs reveals the 3,3-dimethylallyl (prenyl) side chain as a critical pharmacophoric element that is absent or structurally constrained in less active analogs [1][2]. Mallotophenone is a symmetrical methylene-bis dimer lacking any prenyl substitution; mallotochromene contains the prenyl unit cyclized into a chromene ring, restricting conformational freedom [1]. The 3,3-dimethylallyl group in mallotojaponin is a known lipophilic anchor that enhances membrane permeability and may facilitate target engagement—a feature consistent with the compound's superior cytotoxicity (4- to 8-fold over mallotophenone) and its specific anti-tumor-promoter activity at low concentrations [2][3]. Furthermore, the free phenolic hydroxyl groups of mallotojaponin are essential for activity, as demonstrated by the 2.6-fold (KB) and 4.3-fold (L-5178Y) potency loss upon peracetylation [2]. This SAR landscape—prenyl group essential for potency, free hydroxyls required for full activity—provides a rational filter for selecting mallotojaponin over analogs lacking these features in any medicinal chemistry optimization campaign.

Structure-activity relationship Prenylated phloroglucinol Natural product pharmacophore

Mallotojaponin (86828-07-1) Optimal Procurement and Application Scenarios Based on Verified Differentiation Evidence


Lead Compound for Broad-Spectrum Anticancer Drug Discovery Targeting Multiple Solid and Hematologic Tumor Types

Based on mallotojaponin's confirmed ED₅₀ values of 0.58 μg/mL (KB) and 0.74 μg/mL (L-5178Y)—4- to 8-fold superior to mallotophenone and 1.7- to 3.6-fold superior to mallotochromene [1]—and its demonstrated excellent cytotoxicity against all five tested tumor lines (HEp-2, PC-13, B16, P388, L5178Y) with in vivo life-span prolongation [2], this compound is the rational first-choice phloroglucinol lead for oncology programs requiring validated multi-line activity. Researchers should prioritize mallotojaponin over mallotophenone or mallotochromene when screening against diverse cancer histotypes to minimize false-negative rates from analog-specific inactivity.

Mechanistic Antiviral Research Targeting HIV-1 Reverse Transcriptase with Defined Kinetic Parameters

Mallotojaponin is the only phloroglucinol in its series with a fully characterized HIV-1 RT inhibition mechanism (competitive vs. template-primer, non-competitive vs. dTTP) and a determined Ki value of 6.1 μM [1]. This makes it uniquely suitable for academic and industrial antiviral programs requiring a kinetically defined tool compound for structure-based drug design, selectivity profiling against host polymerases, or QSAR model building. Mallotophenone and mallotolerin are unsuitable substitutes due to their much weaker RT inhibitory activity; mallotochromene, while equipotent, lacks mechanistic characterization [1].

Chemoprevention Research: Tumor Promotion Inhibition with Demonstrated In Vitro–In Vivo Translation

Mallotojaponin's ability to achieve 100% inhibition of TPA-enhanced phospholipid metabolism at concentrations as low as 2 μg/mL—a concentration at which mallotochromene retains only 49.5% activity [1]—combined with its in vivo suppression of skin tumor formation in a DMBA/TPA two-stage carcinogenesis model [2], positions it as the preferred phloroglucinol chemopreventive candidate. Its mechanistic specificity (selective suppression of the TPA-enhanced fraction without affecting basal metabolism, ID₅₀ ≈ 1 μg/mL) [1] further supports its use in target identification studies focused on tumor promoter signaling pathways.

Phloroglucinol Pharmacophore Validation and Semi-Synthetic Derivative Programs

The well-characterized SAR of mallotojaponin—free phenolic hydroxyls essential (2.6- to 4.3-fold potency loss upon acetylation), 3,3-dimethylallyl side chain critical for maximal activity (absent or constrained in mallotophenone and mallotochromene) [1]—provides a rational chemical starting point for semi-synthetic derivatization programs. Procurement of mallotojaponin as a parent scaffold enables systematic exploration of prenyl replacements, hydroxyl modifications, and diarylmethane bridge functionalization, whereas purchasing des-prenyl or chromene-cyclized analogs would preclude SAR studies on the most pharmacophorically complete framework in this natural product class [2].

Quote Request

Request a Quote for Mallotojaponin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.